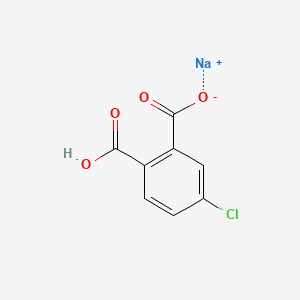
4-Chlorophthalic acid monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophthalic acid monosodium salt: is a chemical compound with the molecular formula C8H6ClNaO4 and a molecular weight of 224.57 g/mol . It is a sodium salt derivative of 4-chlorophthalic acid, which is a chlorinated aromatic compound. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for preparing sodium 4-chlorophthalate involves the direct chlorination of monosodium phthalate in the presence of chlorine gas. The reaction is typically carried out in an aqueous medium with a weak alkali solution to regulate the pH.
Industrial Production Methods: The industrial production of sodium 4-chlorophthalate often involves large-scale chlorination processes using phthalic anhydride as the starting material. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 4-Chlorophthalic acid monosodium salt can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Catalysts: Acid or base catalysts are often used to facilitate esterification reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phthalates can be formed.
Esters: Esterification reactions yield esters of 4-chlorophthalic acid, which have applications in polymer chemistry.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 4-Chlorophthalic acid monosodium salt is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology and Medicine:
Biochemical Research: It is used in biochemical research to study enzyme interactions and metabolic pathways involving chlorinated aromatic compounds.
Industry:
Mecanismo De Acción
The mechanism of action of sodium 4-chlorophthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Sodium 4-bromophthalate: Similar to sodium 4-chlorophthalate but with a bromine atom instead of chlorine.
Sodium 4-fluorophthalate: Contains a fluorine atom in place of chlorine, resulting in different reactivity and properties.
Uniqueness:
Reactivity: 4-Chlorophthalic acid monosodium salt has unique reactivity due to the presence of the chlorine atom, which can participate in various substitution and addition reactions.
Propiedades
Fórmula molecular |
C8H4ClNaO4 |
|---|---|
Peso molecular |
222.56 g/mol |
Nombre IUPAC |
sodium;2-carboxy-5-chlorobenzoate |
InChI |
InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
Clave InChI |
MWZMHSGEQHVWED-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















